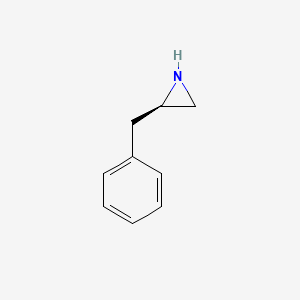

(r)-2-Benzyl-aziridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503276 | |

| Record name | (2R)-2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77184-95-3 | |

| Record name | (2R)-2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77184-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-Benzyl-Aziridine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

(R)-2-benzyl-aziridine is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its strained three-membered ring and defined stereochemistry offer a unique combination of reactivity and selectivity, making it a valuable precursor for the asymmetric synthesis of a diverse array of nitrogen-containing compounds, including pharmaceuticals and biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, designed for researchers, scientists, and professionals in drug development. The content herein synthesizes established protocols with mechanistic insights, offering a practical resource for leveraging this versatile synthon in complex molecular architecture.

Introduction: The Strategic Importance of this compound

Chiral aziridines are a critical class of rigid, three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis.[1][2] Their inherent ring strain (approximately 26-27 kcal/mol) and the presence of a stereogenic center make them highly reactive and stereochemically rich synthons.[3][4] Among these, this compound stands out due to the synthetic versatility imparted by the benzyl substituent, which can be further functionalized or utilized to direct subsequent transformations.

The paramount importance of enantiomerically pure compounds in the pharmaceutical industry cannot be overstated, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5] this compound provides a gateway to enantiopure amines, amino alcohols, and other complex nitrogenous scaffolds that are frequently found in drug candidates and natural products.[1][6] This guide will delve into the practical aspects of synthesizing and utilizing this key chiral intermediate.

Synthesis of this compound: Strategies and Methodologies

The enantioselective synthesis of this compound is a key challenge that has been addressed through several elegant strategies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the required level of enantiopurity. The primary approaches can be broadly categorized into three main strategies:

-

Asymmetric Aziridination of Alkenes: The direct reaction of an alkene with a nitrene source, catalyzed by a chiral catalyst.

-

Diastereoselective Reactions of Chiral Substrates: Utilizing a chiral auxiliary or a chiral starting material to direct the stereochemical outcome of the aziridination reaction.

-

Intramolecular Cyclization of Chiral Precursors: The cyclization of an appropriately functionalized chiral amine derivative.

Catalytic Asymmetric Aziridination

The most direct approach to chiral aziridines involves the catalytic asymmetric aziridination of olefins. This method relies on the transfer of a nitrene moiety to an alkene, with the stereoselectivity being controlled by a chiral catalyst. While highly attractive, achieving high enantioselectivity for unactivated terminal alkenes like styrene (a precursor to 2-benzyl-aziridine) can be challenging.[7]

Recent advancements have seen the development of sophisticated catalyst systems, such as those based on rhodium(III) with planar chiral indenyl ligands, which have shown promise in the enantioselective aziridination of unactivated terminal alkenes.[7] These reactions can proceed under mild conditions and exhibit good functional group tolerance.[2]

Conceptual Workflow for Catalytic Asymmetric Aziridination:

Caption: Catalytic cycle for asymmetric aziridination.

Diastereoselective Synthesis from Chiral Precursors

An alternative and often highly effective strategy involves the use of a chiral starting material or auxiliary to control the stereochemistry of the aziridination. A common approach is the aza-Darzens reaction, which involves the reaction of an imine with a carbenoid.

A well-established method for the synthesis of cis-2-benzyl-3-phenylaziridine involves the reduction of ketoximes.[8] While this specific example yields a different substitution pattern, the underlying principle of using a stereochemically defined precursor is broadly applicable. For the synthesis of this compound, one could envision a diastereoselective addition of a suitable nucleophile to an imine derived from a chiral amine.

Experimental Protocol: Synthesis of cis-2-Benzyl-3-phenylaziridine via Oxime Reduction (Illustrative Example)

This protocol, adapted from Organic Syntheses, demonstrates a related aziridine synthesis and highlights the principles of diastereoselective reactions.

-

Oxime Preparation: Deoxybenzoin is converted to its corresponding oxime.

-

Reduction: The deoxybenzoin oxime is dissolved in anhydrous ether.

-

Reagent Addition: Lithium aluminum hydride (LiAlH₄) is added portionwise to the stirred solution at a controlled temperature. The reaction temperature is maintained at 66°C to ensure optimal yield.[8]

-

Reaction Monitoring: The consumption of the oxime can be monitored by thin-layer chromatography (TLC) on silica gel G using a chloroform/methanol (95/5 v/v) solvent system.[8]

-

Workup: After the reaction is complete, the mixture is carefully quenched with water and the product is extracted.

-

Purification: The crude product is purified by recrystallization from petroleum ether to yield colorless needles of cis-2-benzyl-3-phenylaziridine.[8]

Note: This protocol is for a related compound and serves to illustrate a synthetic strategy. Specific adaptation would be required for the synthesis of this compound.

Intramolecular Cyclization of Chiral Amino Alcohols

A reliable and widely used method for the synthesis of chiral aziridines is the intramolecular cyclization of 1,2-amino alcohols. This method is stereospecific and relies on the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine.

General Workflow for Synthesis via Chiral Amino Alcohol Cyclization:

Caption: Synthesis of this compound from a chiral amino alcohol.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [9] |

| Molecular Weight | 133.19 g/mol | [9] |

| CAS Number | 77184-95-3 | [9] |

| Appearance | Expected to be a liquid or low-melting solid | [10] |

| pKa | 8.14 ± 0.40 (Predicted) | [9] |

| Topological Polar Surface Area | 12.0 Ų | [9] |

| Stereochemistry | Contains one defined stereocenter (R) | [9] |

The pKa of approximately 8 indicates that the aziridine nitrogen is basic, though less so than acyclic amines due to the increased s-character of the nitrogen lone pair orbital.[3] The molecule possesses a significant dipole moment and is soluble in many common organic solvents.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its high reactivity, which is dominated by nucleophilic ring-opening reactions. This reactivity, coupled with its defined stereochemistry, allows for the regio- and stereoselective introduction of nitrogen and other functionalities into a molecule.

Nucleophilic Ring-Opening Reactions

The strained aziridine ring is susceptible to attack by a wide range of nucleophiles. The regioselectivity of the ring-opening is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating groups on the nitrogen atom.

In general, for N-unsubstituted or N-alkylated aziridines like this compound, the reaction proceeds via an Sₙ2 mechanism. Nucleophilic attack typically occurs at the less sterically hindered carbon atom.

General Scheme of Nucleophilic Ring-Opening:

Caption: General mechanism for acid-catalyzed nucleophilic ring-opening.

The activation of the aziridine ring, often through protonation or coordination to a Lewis acid, generates a more electrophilic aziridinium ion, facilitating nucleophilic attack.[11][12] This activation is a key principle in harnessing the reactivity of aziridines. The ring-opening is typically stereospecific, proceeding with inversion of configuration at the center of attack.

Applications in the Synthesis of Bioactive Molecules

The products of these ring-opening reactions are valuable chiral building blocks. For instance, reaction with oxygen nucleophiles can lead to chiral amino alcohols, while reaction with carbon nucleophiles can be used to construct more complex carbon skeletons. These chiral amines and their derivatives are precursors to a wide range of biologically active compounds, including alkaloids and pharmaceuticals.[6][13]

For example, chiral 2-arylethylamines, which can be derived from the corresponding aziridines, are important pharmacophores found in numerous centrally active drugs due to their ability to cross the blood-brain barrier.[6]

Handling and Safety Considerations

Aziridines, as a class of compounds, should be handled with care in a well-ventilated fume hood. They are reactive and can be toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. For specific handling and storage information, the Safety Data Sheet (SDS) for this compound should be consulted.

Conclusion

This compound is a powerful and versatile chiral synthon that provides access to a wide array of enantiomerically enriched nitrogen-containing molecules. Its synthesis, while requiring careful control of stereochemistry, can be achieved through several robust methods. The predictable and stereospecific reactivity of the aziridine ring, particularly in nucleophilic ring-opening reactions, makes it an invaluable tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this compound is essential for the design and execution of efficient and stereoselective synthetic strategies.

References

-

Aziridines as Chiral Ligands and Their Ring Opening Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373–9381. [Link]

-

Asymmetric Synthesis of 2-(2-Pyridyl)aziridines From 2-Pyridineimines Bearing Stereogenic N-Alkyl Substituents and Regioselective Opening of the. (n.d.). Amanote Research. Retrieved January 21, 2026, from [Link]

-

New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. (2021, April 21). Drug Discovery from Technology Networks. Retrieved January 21, 2026, from [Link]

-

Synthetic Approaches for the Construction of Chiral Aziridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Kotera, K., & Kitahonoki, K. (1968). cis-2-Benzyl-3-phenylaziridine. Organic Syntheses, 48, 20. [Link]

-

Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

-

Li, Z., & Chen, P. (2022). Recent Developments in Catalytic Asymmetric Aziridination. Catalysts, 12(9), 1024. [Link]

-

Di Mola, A., D'Acunto, M., & D'hooghe, M. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(20), 4165–4189. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4). MDPI. Retrieved January 21, 2026, from [Link]

-

Kim, Y., Shin, H., & Ha, H.-J. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron, 62(38), 8844–8849. [Link]

-

Powers, J. P., & Lectka, T. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 17, 1826–1855. [Link]

-

Macha, L., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269382. [Link]

-

Ranjith, P., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1693. [Link]

-

Ha, H.-J. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Synlett, 23(13), 1845–1866. [Link]

-

Macha, L., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269382. [Link]

- 2-Benzyl aziridines. (n.d.). Google Patents.

-

Li, Z., & Chen, P. (2022). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. Chemical Reviews, 122(17), 14065-14125. [Link]

-

Aziridine: Properties, Reactions, Production And Uses. (2024, August 8). Chemcess. Retrieved January 21, 2026, from [Link]

-

Huang, M., Wu, H., & Chein, R. (2014). Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts. Chemical Communications, 50(9), 1101–1103. [Link]

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Singh, G. S., Sudheesh, S., & Keroletswe, N. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc, 2018(1), 50–113. [Link]

-

Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(15), 4443. [Link]

-

CHEMICAL PROPERTIES OF AZIRIDINE ||HETEROCYCLIC COMPOUNDS. (2022, January 29). YouTube. Retrieved from [Link]

-

Wang, Y., & Rovis, T. (2021). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 143(33), 13197–13203. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. technologynetworks.com [technologynetworks.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. guidechem.com [guidechem.com]

- 10. CAS 73058-30-7: (S)-2-Benzylaziridine | CymitQuimica [cymitquimica.com]

- 11. bioorg.org [bioorg.org]

- 12. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

Introduction: The Significance of Chiral Aziridines

An In-depth Technical Guide to (R)-2-benzyl-aziridine

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block in modern organic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, applications, and critical safety protocols, grounding all information in established scientific principles and authoritative sources.

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis.[1][2][3] Their inherent ring strain (approximately 60° bond angles) makes them susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereocontrolled introduction of nitrogen-containing functionalities.[4] The chirality at the carbon centers of substituted aziridines, such as in this compound, is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where stereochemistry dictates efficacy and safety.[2][5] this compound, with its specific stereoconfiguration, offers a gateway to a multitude of complex chiral amines, amino alcohols, and other nitrogenous compounds.

Physicochemical & Structural Properties

This compound is a chiral organic compound valued for its role in asymmetric synthesis.[5] Its structural properties are foundational to its chemical behavior.

Core Identification

| Property | Value | Source |

| CAS Number | 77184-95-3 | [6][7] |

| Molecular Formula | C₉H₁₁N | [6] |

| Molecular Weight | 133.19 g/mol | [7] |

| Canonical SMILES | C1CC2=CC=CC=C2 | [6] |

| InChI Key | LKQAJXTWYDNYHK-SECBINFHSA-N | [6] |

| Appearance | Solid / Pale yellow oil | [7][8] |

| pKa (Conjugate Acid) | 8.14 ± 0.40 (Predicted) | [6] |

Structural Elucidation

The structure of this compound is defined by a strained three-membered ring containing one nitrogen and two carbon atoms. The benzyl group is attached to one of the carbon atoms, which is a stereocenter with the (R) configuration. This high degree of ring strain, comparable to cyclopropane, is a key driver of its reactivity.[4] The nitrogen atom's lone pair of electrons exhibits increased s-character, rendering the aziridine less basic than typical acyclic amines.[4]

Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure aziridines is a critical challenge in organic chemistry. Methods have evolved from classical cyclizations to sophisticated catalytic asymmetric techniques.

Classical Approach: Intramolecular Cyclization

One of the most fundamental methods for aziridine synthesis is the intramolecular cyclization of β-functionalized amines, such as β-amino alcohols or β-haloamines.[1][4] This process, often referred to as the Gabriel-Cromwell reaction, is analogous to the formation of epoxides from halohydrins.

The synthesis of this compound via this route typically starts from an enantiopure precursor, such as (R)-phenylalaninol, which is derived from the natural amino acid (R)-phenylalanine.

Workflow: Synthesis from (R)-Phenylalaninol

Caption: Catalytic asymmetric synthesis of this compound.

This method's elegance lies in the catalyst's ability to create a chiral environment, directing the ylide to attack one face of the imine preferentially, thus establishing the desired (R) stereocenter with high enantioselectivity.

Advanced Characterization Techniques

Verifying the structure and purity of this compound is crucial. A combination of spectroscopic and chiroptical methods is employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aziridine ring protons (highly diastereotopic, appearing as complex multiplets in the ~1.5-2.5 ppm region), benzyl CH₂ protons (~2.7-3.2 ppm), and aromatic protons (~7.2-7.4 ppm). The NH proton signal is also present. [9] |

| ¹³C NMR | Signals for the two non-equivalent aziridine carbons (~30-40 ppm), the benzylic carbon, and the aromatic carbons. [9][10] |

| IR Spectroscopy | Characteristic N-H stretching vibration (~3200-3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches from the benzene ring. [9] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass (133.0891). [6][9] |

| Chiroptical Methods | A specific optical rotation value measured by polarimetry, which confirms the enantiomeric purity and the absolute configuration (R or S). |

The self-validating nature of this analytical workflow is paramount. For instance, the diastereotopic splitting patterns of the aziridine ring protons in ¹H NMR are a direct consequence of the rigid, chiral three-membered ring structure.

Applications in Drug Development and Synthesis

This compound is not an end-product but a high-value intermediate. Its utility stems from the regio- and stereoselective ring-opening reactions it undergoes.

Mechanism: Nucleophilic Ring-Opening

Due to significant ring strain, the aziridine ring is readily opened by a wide range of nucleophiles. [4]The reaction typically proceeds via an SN2 mechanism. In an unsubstituted or N-H aziridine, the nucleophile preferentially attacks the less sterically hindered carbon atom.

Caption: Nucleophilic ring-opening of this compound.

This predictable regioselectivity allows for the synthesis of chiral 1,2-disubstituted building blocks that are precursors to numerous pharmaceuticals. [11]

Role in Medicinal Chemistry

The aziridine motif itself is present in several potent natural products and synthetic drugs, including the anticancer agents Mitomycin C and Thiotepa. [2][4]More commonly, chiral aziridines like the (R)-2-benzyl derivative are used as synthons.

-

Synthesis of Chiral Ligands: The 1,2-diamines produced from ring-opening are core structures for many chiral ligands used in asymmetric catalysis.

-

Precursors to Biologically Active Molecules: They are key intermediates in the synthesis of protease inhibitors, antiviral agents, and anorectic compounds. [2][8]For example, the stereospecific opening of the aziridine ring can generate chiral amino alcohol fragments found in beta-blockers or antiviral nucleoside analogs.

Safety, Handling, and Storage

Aziridines as a class of compounds require careful handling due to their reactivity and potential toxicity. [12]

Hazard Profile

-

Toxicity and Mutagenicity: As potent alkylating agents, aziridines can react with biological nucleophiles like DNA, leading to potential mutagenicity. [4]The International Agency for Research on Cancer (IARC) classifies the parent aziridine as possibly carcinogenic to humans (Group 2B). [4]* Reactivity Hazards: The high reactivity of the strained ring means aziridines can undergo uncontrolled reactions, especially with acids or other incompatible materials, potentially leading to polymerization or decomposition. [12]* Health Hazards: Direct contact can cause severe skin and eye irritation or burns. Inhalation of vapors can damage the respiratory system. [12]

Mandatory Handling Protocols

Protocol: Safe Laboratory Handling of this compound

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure. [13]An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques. * Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities. [13] * Lab Coat: A flame-resistant lab coat must be worn at all times.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Crucially, segregate from acids, oxidizing agents, and other incompatible chemicals. [12]4. Waste Disposal: All aziridine-contaminated waste, including empty containers and used PPE, must be treated as hazardous waste and disposed of according to institutional and governmental regulations. [13]5. Training: All personnel must receive documented training on the specific hazards and safe handling procedures for aziridines before beginning work. [12][13]

Conclusion

This compound is a testament to the power of small, strained rings in modern chemical synthesis. Its value lies not only in its own structure but in its potential to be transformed, with high fidelity, into a vast array of more complex, enantiomerically pure molecules. Understanding its synthesis, reactivity, and handling requirements is essential for any scientist seeking to leverage this potent building block in the pursuit of novel therapeutics and advanced materials. Mastery of its chemistry is a gateway to stereocontrolled synthesis.

References

-

Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025, September 8). MSN Chemical. Retrieved January 21, 2026, from [Link]

-

Aziridine, 2-benzyl-3-phenyl-, cis. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

Aziridines. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Benzyl (2R)-aziridine-2-carboxylate. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Butler, C. R. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois at Urbana-Champaign. Retrieved January 21, 2026, from [Link]

- US3925360A - 2-Benzyl aziridines. (n.d.). Google Patents.

-

SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. (2022, July 19). Middle East Technical University. Retrieved January 21, 2026, from [Link]

-

Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Aziridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Synthetic Applications of Aziridinium Ions. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Recent developments in aziridine functionalization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aziridines - Wikipedia [en.wikipedia.org]

- 5. CAS 73058-30-7: (S)-2-Benzylaziridine | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. US3925360A - 2-Benzyl aziridines - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of (R)-2-Benzyl-Aziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-benzyl-aziridine is a chiral three-membered heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strained ring system and inherent reactivity make it a valuable building block for the synthesis of complex nitrogen-containing molecules, including chiral amino alcohols, diamines, and other biologically active compounds. The stereochemistry at the C2 position is crucial for its application in asymmetric synthesis, where it can serve as a chiral precursor to enantiomerically pure pharmaceuticals. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established synthetic protocols and spectroscopic principles.

Synthesis of this compound: The Modified Wenker Approach

The enantioselective synthesis of this compound is commonly achieved from the readily available chiral precursor, (R)-phenylalaninol. A robust and frequently employed method is a modification of the Wenker synthesis, which involves the cyclization of a β-amino alcohol. This process ensures the retention of stereochemistry at the chiral center.

A typical synthetic protocol involves the conversion of (R)-phenylalaninol to its corresponding amino alcohol hydrogen sulfate, followed by cyclization under basic conditions. This method is advantageous due to its operational simplicity and the use of readily available reagents.

Experimental Protocol: Modified Wenker Synthesis

-

Formation of the Amino Alcohol Hydrogen Sulfate: (R)-phenylalaninol is carefully treated with chlorosulfonic acid in an appropriate solvent, such as acetonitrile, at a controlled temperature (typically 0 °C to room temperature). This reaction forms the corresponding O-sulfate ester.

-

Cyclization to the Aziridine: The crude amino alcohol hydrogen sulfate is then subjected to basic conditions to induce intramolecular cyclization. A biphasic system employing an aqueous solution of a strong base like sodium hydroxide and an organic solvent such as toluene is often used. Heating the mixture to reflux promotes the intramolecular SN2 reaction, where the deprotonated amine attacks the carbon bearing the sulfate leaving group, leading to the formation of this compound with inversion of configuration at the hydroxyl-bearing carbon, thus retaining the overall stereochemistry from the starting amino acid.

-

Purification: The resulting this compound is then isolated from the organic phase and purified, typically by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the protons of the benzyl group and the aziridine ring. The diastereotopic nature of the benzylic and aziridine methylene protons leads to more complex splitting patterns than might be initially expected.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.15 - 7.35 | m | - |

| Benzylic (CH₂) | 2.55 - 2.80 | m | - |

| Aziridine Methine (CH) | 2.10 - 2.25 | m | - |

| Aziridine Methylene (CH₂) | 1.30 - 1.45 and 1.75 - 1.90 | m | - |

| Amine (NH) | ~1.5 (broad) | s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The multiplet between δ 7.15 and 7.35 ppm corresponds to the five protons of the phenyl ring.

-

Benzylic Protons: The benzylic protons are diastereotopic due to the adjacent chiral center and appear as a complex multiplet.

-

Aziridine Ring Protons: The three protons on the aziridine ring form a complex, coupled spin system. The methine proton (CH) signal is typically found further downfield than the methylene protons (CH₂). The two methylene protons are also diastereotopic, resulting in separate signals with geminal and vicinal coupling.

-

N-H Proton: The proton attached to the nitrogen atom usually appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl (CH) | 126.0 - 129.0 |

| Phenyl (Cquat) | ~140.0 |

| Benzylic (CH₂) | ~42.0 |

| Aziridine Methine (CH) | ~36.0 |

| Aziridine Methylene (CH₂) | ~30.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The signals for the aromatic carbons appear in the typical downfield region (δ 126-140 ppm). The quaternary carbon of the phenyl ring is generally observed around δ 140 ppm.

-

Benzylic Carbon: The benzylic carbon signal is found at approximately δ 42.0 ppm.

-

Aziridine Ring Carbons: The carbons of the strained aziridine ring are shielded and appear at higher field strengths. The methine carbon is typically observed around δ 36.0 ppm, while the methylene carbon is found at a slightly higher field, around δ 30.0 ppm.

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for N-H, C-H, and C=C bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

| C-N Stretch | 1200 - 1350 | Medium |

| Aziridine Ring Deformation | 800 - 900 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretch: A broad absorption in the region of 3250-3350 cm⁻¹ is indicative of the N-H stretching vibration, characteristic of a secondary amine. The broadening is due to hydrogen bonding.

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the benzylic and aziridine ring protons.

-

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration of the aziridine ring is expected in the fingerprint region.

-

Aziridine Ring Deformation: The characteristic ring deformation ("breathing") of the aziridine ring often gives rise to an absorption in the 800-900 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound (C₉H₁₁N), the expected molecular weight is approximately 133.19 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z = 133 would be expected. Key fragmentation pathways would likely involve:

-

Loss of a hydrogen atom: Leading to a fragment at m/z = 132 ([M-H]⁺).

-

Benzylic cleavage: Cleavage of the bond between the aziridine ring and the benzyl group is a highly favorable fragmentation pathway for benzyl-substituted compounds. This would result in the formation of a stable tropylium cation (C₇H₇⁺) at m/z = 91 , which is often the base peak in the spectrum. The other fragment would be the aziridin-2-yl radical.

-

Ring opening and fragmentation: The strained aziridine ring can undergo various ring-opening and rearrangement processes, leading to smaller fragment ions.

Table of Expected Mass Spectral Peaks:

| m/z | Relative Intensity | Possible Fragment |

| 133 | Moderate | [M]⁺ |

| 132 | Moderate | [M-H]⁺ |

| 91 | High (often base peak) | [C₇H₇]⁺ (Tropylium ion) |

| 42 | Moderate | [C₂H₄N]⁺ (from aziridine ring fragmentation) |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR provides a detailed map of the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and offers insight into the molecule's fragmentation behavior, with the characteristic tropylium ion at m/z 91 serving as a key diagnostic peak. For researchers in drug development and organic synthesis, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the purity, identity, and stereochemical integrity of this valuable chiral building block.

References

-

Wenker, H. (1935). The Preparation of Ethylene Imine from Monoethanolamine. Journal of the American Chemical Society, 57(11), 2328–2328. [Link]

-

PubChem. 2-Benzylaziridine. National Center for Biotechnology Information. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Benzyl-aziridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, stereochemical analysis, and synthetic applications of chiral 2-benzyl-aziridine. Designed for professionals in chemical research and drug development, this document delves into the nuanced causality behind experimental choices, offering field-proven insights into the handling and strategic use of this versatile chiral building block.

Introduction: The Significance of Stereochemistry in Aziridine Chemistry

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable intermediates in organic synthesis due to their inherent ring strain, which facilitates a variety of regio- and stereoselective ring-opening reactions.[1][2] The stereochemical integrity of the aziridine core is paramount, as it directly translates to the chirality of the resulting, more complex molecules, such as amino alcohols, diamines, and other nitrogenous compounds. This is particularly critical in pharmaceutical development, where the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3]

2-Benzyl-aziridine, possessing a stereogenic center at the C2 position, serves as a quintessential example of a chiral aziridine. Its benzyl substituent not only influences the molecule's reactivity and solubility but also plays a crucial role in directing the stereochemical outcome of subsequent transformations.[1][3] Understanding and controlling the chirality of 2-benzyl-aziridine is therefore a key prerequisite for its effective application in asymmetric synthesis.

Stereoselective Synthesis of 2-Benzyl-aziridine

The enantioselective synthesis of 2-benzyl-aziridine can be approached from several strategic directions. The choice of method is often dictated by the desired enantiomer, scalability, and the availability of starting materials. A prevalent and reliable method involves the cyclization of a chiral precursor derived from a readily available chiral pool starting material, such as an amino acid.

Synthesis from L-Phenylalanine: A Chiral Pool Approach

A robust and well-established method for the synthesis of (S)-2-benzylaziridine utilizes L-phenylalanine as the chiral starting material. This approach leverages the inherent chirality of the amino acid to establish the stereocenter of the aziridine ring. The synthetic sequence involves the reduction of the carboxylic acid to a primary alcohol, followed by activation and intramolecular cyclization.

Rationale: This method is favored for its predictable stereochemical outcome, directly correlating the stereochemistry of the starting L-phenylalanine to that of the resulting (S)-2-benzylaziridine. The use of a naturally occurring amino acid also makes this a cost-effective route for producing enantiomerically pure material.

Experimental Protocol: Synthesis of (S)-2-Benzylaziridine [1]

Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol

-

To a suspension of L-phenylalanine (100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LAH, 150 mmol).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and water (17.1 mL).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-phenyl-1-propanol as a white solid, which can be used in the next step without further purification.

Step 2: Formation of the Amino Alcohol Hydrogen Sulfate [1]

-

Prepare a cold mixture of concentrated sulfuric acid (98%, 10 g) and water (10 mL).

-

Add this acidic solution to the chiral amino alcohol (100 mmol) dissolved in water (10 mL) at 0-5 °C.

-

Heat the mixture to 110 °C for 3-4 hours.

-

Carefully distill off the water in vacuo to afford the solid amino alcohol hydrogen sulfate.

Step 3: Cyclization to (S)-2-Benzylaziridine [1]

-

To the crude amino alcohol hydrogen sulfate, add toluene (50 mL) and 25 wt% aqueous NaOH (50 mL).

-

Heat the biphasic mixture to reflux and stir vigorously overnight.

-

After cooling to room temperature, separate the organic phase.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: petroleum ether/EtOAc/Et₃N, 5:1:1 v/v) to afford (S)-2-benzylaziridine as a colorless oil.

Stereochemical Analysis of 2-Benzyl-aziridine

The verification of the enantiomeric purity and the determination of the absolute configuration of 2-benzyl-aziridine are critical quality control steps. A combination of chiroptical and chromatographic techniques is typically employed.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[4][5] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[6] For aziridines, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have shown good selectivity.[7]

Causality in Method Development: The choice of a normal-phase mobile phase (e.g., heptane/isopropanol) is often preferred for N-H aziridines to enhance the hydrogen bonding interactions with the CSP, which are crucial for chiral recognition. The addition of a small amount of an amine modifier, like diethylamine, to the mobile phase is a common strategy to improve peak shape and prevent tailing by deactivating acidic sites on the silica support of the CSP.

Illustrative Experimental Protocol: Chiral HPLC Analysis

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier (e.g., 0.1% diethylamine).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of 2-benzyl-aziridine in the mobile phase.

Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the analyte can be unambiguously determined.[9]

Self-Validating System: The power of VCD lies in its ability to provide a "fingerprint" of the molecule's absolute configuration in solution. A strong correlation between the experimental and calculated spectra for one enantiomer and a mirror-image correlation for the other provides a high level of confidence in the assignment.

Workflow for Absolute Configuration Determination using VCD

Caption: Workflow for VCD-based absolute configuration determination.

Stereospecific Reactions of 2-Benzyl-aziridine

The synthetic utility of chiral 2-benzyl-aziridine lies in its ability to undergo stereospecific ring-opening reactions, transferring the chirality of the C2 center to the product. The regioselectivity of the nucleophilic attack is a key consideration and is influenced by the nature of the substituent on the aziridine nitrogen (the "activating" group) and the nucleophile.

Regioselective Ring-Opening of N-Tosyl-2-benzylaziridine

Activation of the aziridine nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group, enhances the electrophilicity of the ring carbons and facilitates ring-opening. In the case of N-tosyl-2-benzylaziridine, nucleophilic attack generally occurs at the benzylic carbon (C2) due to the stabilization of the partial positive charge in the transition state. This reaction proceeds with inversion of configuration at the stereocenter, following an Sₙ2-type mechanism.

Mechanistic Rationale: The tosyl group serves as a good leaving group upon protonation or coordination to a Lewis acid, making the aziridinium ion more susceptible to nucleophilic attack. The benzylic position is electronically favored for attack due to the ability of the phenyl ring to stabilize the developing positive charge in an Sₙ2-like transition state.

Experimental Protocol: Regioselective Ring-Opening with Halides

-

Suspend anhydrous zinc chloride (0.73 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) and reflux for five minutes under a nitrogen atmosphere.

-

Slowly add a solution of N-tosyl-2-benzylaziridine (0.365 mmol) in anhydrous DCM (2.0 mL) with stirring.

-

Continue to reflux the mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl (2.0 mL) and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding β-chloro amine.

Table 1: Regioselectivity in the Ring-Opening of N-Tosyl-2-substituted Aziridines

| C2-Substituent | Nucleophile | Major Product Regioisomer | Rationale |

| Benzyl | Halide (ZnX₂) | Attack at C2 (benzylic) | Electronic stabilization of the transition state. |

| Phenyl | Halide (ZnX₂) | Attack at C2 (benzylic) | Strong electronic stabilization. |

| Alkyl | Halide (ZnX₂) | Attack at C3 (less hindered) | Steric hindrance directs attack to the unsubstituted carbon. |

Conclusion

2-Benzyl-aziridine is a valuable chiral building block whose stereochemical integrity is central to its application in asymmetric synthesis. The ability to synthesize this compound in high enantiomeric purity, typically from chiral pool precursors like L-phenylalanine, is the first critical step. Subsequently, rigorous stereochemical analysis using techniques such as chiral HPLC and VCD is essential to confirm enantiomeric excess and absolute configuration. Finally, the strategic use of N-activating groups allows for highly regioselective and stereospecific ring-opening reactions, enabling the transfer of chirality to a wide range of functionalized amine products. A thorough understanding of the principles and experimental protocols outlined in this guide will empower researchers to effectively utilize 2-benzyl-aziridine in the development of complex, stereochemically defined molecules for pharmaceutical and other applications.

References

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ChemBK. (2024, April 9). (S)-2-Benzylaziridine. Retrieved from [Link]

-

Macha, R., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269018. [Link]

-

ResearchGate. (2018, May). Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine 83.... Retrieved from [Link]

-

Lin, Z., et al. (2021). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 26(23), 7291. [Link]

-

Orochem Technologies Inc. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography. [YouTube]. Retrieved from [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Retrieved from [Link]

-

MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

-

Beksultanova, K. (2021, July 16). PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC CYCLOADDITIONS AND AZA-HENRY REACTION. Middle East Technical University. Retrieved from [Link]

-

Khan, M. A. M., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(12), 814-820. [Link]

-

Indian Institute of Technology Kanpur. (n.d.). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Retrieved from [Link]

-

Moran-Ramallal, R., Liz, R., & Gotor, V. (2007). Bacterial preparation of enantiopure unactivated aziridine-2-carboxamides and their transformation into enantiopure nonnatural amino acids and vic-diamines. Organic Letters, 9(3), 521-524. [Link]

-

Watson, A. J., & Yudin, A. K. (2011). Stereospecific Ring Expansion of Chiral Vinyl Aziridines. Journal of the American Chemical Society, 133(8), 2514-2517. [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

-

Bhushan, R., & Kumar, V. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(9), 895-909. [Link]

-

Al-Zoubi, R. M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(9), 2133-2169. [Link]

-

Deredas, D., et al. (2022). Chiral Aziridine Phosphines as Highly Effective Promoters of Asymmetric Rauhut–Currier Reaction. Molecules, 27(16), 5122. [Link]

-

Dos Santos, A. R., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 27(15), 4983. [Link]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

-

ResearchGate. (2006, August). ChemInform Abstract: Synthesis and Characterization of New Enantiopure 7,7′-Disubstituted 2,2′-Dihydroxy-1,1′-binaphthyls.... Retrieved from [Link]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 73058-30-7: (S)-2-Benzylaziridine | CymitQuimica [cymitquimica.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Chiral Aziridine Derivatives: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aziridine ring, a strained three-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent ring strain and electrophilic nature make it a potent pharmacophore, capable of interacting with a variety of biological nucleophiles. When rendered in a chiral, enantiomerically pure form, aziridine derivatives unlock a level of specificity and efficacy that is critical for modern drug development. This guide provides an in-depth exploration of the biological activities of these molecules, moving beyond a simple survey of applications to a detailed analysis of the underlying mechanisms of action. We will dissect the foundational principles of their reactivity, survey their therapeutic applications from anticancer to antimicrobial agents, and provide field-proven experimental protocols for their synthesis and evaluation. This document is intended for drug development professionals and researchers seeking to leverage the unique chemical properties of chiral aziridines to design next-generation therapeutics.

Chapter 1: Introduction to Chiral Aziridines

The Aziridine Moiety: Structure, Strain, and Reactivity

Aziridines are three-membered heterocyclic compounds featuring a nitrogen atom and two carbon atoms. The internal bond angles of approximately 60° deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain[1]. This strain energy, coupled with the polarized C-N bonds, renders the aziridine ring highly susceptible to nucleophilic ring-opening reactions, a characteristic that is central to its biological activity[1][2][3]. Non-activated aziridines, bearing electron-donating groups on the nitrogen, require activation to an aziridinium ion to react, whereas activated aziridines with electron-withdrawing groups are inherently more reactive[4]. This tunable reactivity makes them exceptionally versatile building blocks in organic synthesis[5][6].

The Significance of Chirality in Biological Systems

Biological systems are inherently chiral. Receptors, enzymes, and nucleic acids present specific three-dimensional environments where only one enantiomer of a chiral drug will exhibit the desired therapeutic effect. The "wrong" enantiomer can be inactive or, in some cases, cause significant off-target toxicity. The synthesis of chiral aziridines in high enantiomeric purity is therefore not merely an academic challenge but a prerequisite for developing safe and effective medicines[7][8][9]. Asymmetric synthesis allows for the precise construction of stereocenters, enabling the exploration of structure-activity relationships (SAR) with unparalleled control[10].

Historical Perspective: From Nitrogen Mustards to Modern Therapeutics

The journey of aziridines in medicine is rooted in the study of nitrogen mustards during World War II. It was discovered that these compounds form highly reactive aziridinium ion intermediates in vivo, which act as potent alkylating agents. This research directly led to the development of the first chemotherapeutics[11]. Since then, the field has evolved dramatically, with the development of numerous natural and synthetic aziridine-containing compounds exhibiting a wide array of pharmacological activities, including antitumor, antibacterial, and antiviral effects[2][12].

Chapter 2: The Mechanistic Basis of Biological Activity

Primary Mechanism: Electrophilic Alkylation of Biomolecules

The predominant mechanism underlying the biological activity of many aziridine derivatives is their function as potent electrophiles. The strained ring is primed to react with endogenous nucleophiles, leading to covalent modification of critical biomolecules.

In the context of cancer therapy, the most significant nucleophilic target is DNA. Aziridine-containing drugs, such as Mitomycin C and Thiotepa, are activated in the cellular environment to form reactive aziridinium ions. These ions are potent alkylating agents that attack nucleophilic sites on DNA bases, particularly the N7 position of guanine[1][13][14]. This initial alkylation can lead to a secondary reaction, resulting in interstrand cross-links that prevent DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells[13][14]. The ability of a compound to induce DNA damage can be visualized and quantified using techniques like the comet assay[13][15].

Caption: Mechanism of DNA Alkylation by Aziridine Derivatives.

Targeted Enzyme Inhibition

While DNA alkylation is a powerful but often non-specific mechanism, modern drug design increasingly focuses on targeted therapies. Chiral aziridines can be engineered as highly specific enzyme inhibitors.

Cysteine proteases are involved in the life cycle of parasites responsible for diseases like malaria. Certain aziridine-2,3-dicarboxylate derivatives have been developed as potent, irreversible inhibitors of these enzymes[7][16]. The aziridine ring acts as a "warhead," reacting with the nucleophilic cysteine residue in the enzyme's active site to form a covalent bond, thereby permanently inactivating the enzyme.

The proteasome is a cellular complex responsible for degrading unwanted proteins and is a validated target in cancer therapy. Recently, trifluoromethyl-aziridine derivatives have been reported as selective inhibitors of the β5 subunit of the proteasome, demonstrating a novel, non-covalent binding mode and exhibiting anti-proliferative activity in leukemia cell lines[7][17].

Caption: Covalent Inhibition of an Enzyme by a Chiral Aziridine.

Other Cellular Mechanisms: Oxidative Stress and Cell Cycle Arrest

Studies on optically pure aziridine phosphine oxides have revealed additional biological effects. Potent derivatives were found to induce the production of reactive oxygen species (ROS) and cause cell cycle arrest in the S phase in cancer cell lines[18][19][20]. These mechanisms can act synergistically with DNA damage to enhance the cytotoxic effects of the compounds.

Chapter 3: Therapeutic Applications and Drug Development

The versatility of the chiral aziridine scaffold has led to its exploration across a wide range of therapeutic areas.

Anticancer Agents

This remains the most prominent application of aziridine derivatives. Beyond the classical alkylating agents, newer compounds show remarkable selectivity. For instance, certain aziridine β-D-galactopyranoside derivatives have displayed highly selective cytotoxic activity against various cancer cells (lung, breast, melanoma) compared to non-malignant cells from the same tissues[15][21].

Table 1: Selected Chiral Aziridine Derivatives with Anticancer Activity

| Compound ID | Cancer Cell Line(s) | Reported IC50 (µM) | Key Finding | Reference |

|---|---|---|---|---|

| Derivative 348 | PC3 (Prostate), HeLa (Cervical) | 23.55 (PC3), 25.88 (HeLa) | Promising N-sugar substituted prodrug candidate. | [17] |

| Derivative 349 | Panel of cells | 26.0 (PDIA1 inhibition) | Moderate inhibitor of protein disulfide isomerase. | [17] |

| Derivative 350 | CCRF-CEM (Leukemia) | 25.45 | Selective proteasome inhibitor. | [17] |

| AzGalp | Lung, Breast, Melanoma | Not specified (selectivity focus) | High selectivity for cancer cells over normal cells. | [15][21] |

| Compound 7 | HeLa, Ishikawa | Not specified (viability focus) | Chiral phosphine oxide with high cytotoxicity. |[18][19] |

Antimicrobial Agents

Chiral aziridines have demonstrated a broad spectrum of antimicrobial activity.

-

Antibacterial: Various derivatives are active against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli[17][18][22][23]. Aziridinyl phosphonates and thiourea derivatives have shown particular promise[22][24].

-

Antifungal: Activity has been noted against pathogenic fungi, including Candida krusei and Candida albicans[16][17][24].

-

Antitubercular: At least one derivative has reported potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.5 μg/mL[16].

Table 2: Selected Chiral Aziridine Derivatives with Antimicrobial Activity

| Compound ID | Target Organism(s) | Reported MIC (µg/mL) | Key Finding | Reference |

|---|---|---|---|---|

| Thiourea Derivatives | E. coli, S. aureus | 16 - 512 | Active against Gram-positive and Gram-negative strains. | [22] |

| Derivative 346 | E. faecalis, C. krusei | 16 | Selective antibacterial and antifungal action. | [16][17] |

| Derivative 345 | M. tuberculosis | 0.5 | Promising antitubercular activity. |[16] |

Antiviral Agents

A landmark application of chiral aziridine chemistry is in the synthesis of the anti-influenza drug Oseltamivir (Tamiflu). A key step in one of its documented synthetic routes involves the use of a cis-aziridine as a chiral synthon, demonstrating the critical role these intermediates play in constructing complex, stereochemically rich pharmaceutical agents[17].

Chapter 4: Synthesis and Methodologies for Drug Discovery

Core Principle: Asymmetric Synthesis of the Chiral Aziridine Ring

The creation of enantiomerically pure aziridines is paramount. Numerous methodologies have been developed, largely falling into categories such as the reaction of olefins with nitrene sources, the reaction of imines with carbenes, or the nucleophilic addition to 2H-azirines[9][25]. Catalysis, particularly using transition metals (Co, Fe, Cu, Zn) paired with chiral ligands, is a powerful strategy for controlling stereoselectivity[11][17][26].

Experimental Protocol: Catalytic Asymmetric Aziridination of an Olefin

This protocol outlines a general procedure for the aziridination of an olefin using a Co(II)-based metalloradical catalysis approach, which provides excellent enantioselectivity.

-

Causality Statement: The choice of a Co(II) catalyst is based on its ability to activate the nitrogen source (e.g., a carbonyl azide) to form a reactive nitrene radical intermediate. The chiral bisoxazoline (BOX) ligand creates a chiral pocket around the metal center, which directs the approach of the olefin substrate. This spatial arrangement ensures that the nitrene is delivered to one face of the double bond preferentially, resulting in high enantioselectivity of the final aziridine product.

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Co(II) catalyst precursor and the chosen chiral ligand in a suitable anhydrous solvent (e.g., dichloromethane). Stir at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: To the catalyst solution, add the olefin substrate (1.0 equivalent).

-

Reagent Addition: Slowly add the nitrogen source, such as 2,2,2-trichloroethoxycarbonyl azide (TrocN₃, 1.2 equivalents), via a syringe pump over a period of 1-2 hours. The slow addition is critical to maintain a low concentration of the reactive nitrene precursor, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield and characterize the product by ¹H-NMR, ¹³C-NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Caption: General Experimental Workflow for Catalytic Asymmetric Aziridination.

Experimental Protocol: Screening for Biological Activity - The MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is a crucial first step in evaluating the anticancer potential of new compounds.

-

Causality Statement: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chiral aziridine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 5: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is key to rational drug design.

-

Impact of N-Substituents: The nature of the substituent on the aziridine nitrogen is critical. Electron-withdrawing groups (e.g., sulfonyl, carbonyl) "activate" the ring, making it more susceptible to nucleophilic attack and generally increasing its reactivity and cytotoxicity[4].

-

Influence of C-Substituents: Substituents on the carbon atoms of the ring dictate target specificity and potency. For example, in a study of aziridine phosphines and their corresponding oxides, the chiral phosphine oxides displayed significantly higher anticancer activity, suggesting the P=O group is important for the biological effect[18][19][20]. Similarly, the presence of bulky or branched aliphatic substituents can enhance activity[18].

Caption: Key Structure-Activity Relationship Points on a Chiral Aziridine Scaffold.

Conclusion and Future Perspectives

Chiral aziridine derivatives continue to be a fertile ground for drug discovery. Their unique reactivity, when harnessed through stereocontrolled synthesis, provides a powerful tool for creating potent and selective therapeutic agents. The foundational mechanism of DNA alkylation has given rise to a generation of anticancer drugs, but the future lies in more targeted approaches. The development of aziridines as specific enzyme inhibitors and probes for biological pathways is a rapidly advancing frontier. Future research will likely focus on developing novel, more sustainable catalytic systems for their synthesis, expanding their application to new disease targets, and employing computational methods to better predict their biological activity and design derivatives with improved therapeutic indices. The strained ring of the chiral aziridine, once a synthetic challenge, is now firmly established as a cornerstone of modern medicinal chemistry.

References

-

Gomółka, E., Hreczycho, G., Leśniak, S., & Hrynkiewicz, R. (2021). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 26(11), 3345. [Link]

-

Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4475-4503. [Link]

-

Wysocka, M., et al. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 29(7), 1430. [Link]

-

Various Authors. (2025). The synthesis of chiral aziridine. ResearchGate. [Link]

-

Calderón-Montaño, J. M., et al. (2014). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 19(9), 14509-14524. [Link]

-

Various Authors. (N/A). Antibacterial activities of aziridinyl phosphonates. ResearchGate. [Link]

-

Dem'yanov, P. I., & Petrosyan, V. S. (2022). Aziridine Natural Products – Discovery, Biological Activity and Biosynthesis. Natural Product Reports. [Link]

-

Singh, V., et al. (2025). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. ResearchGate. [Link]

-

Watkinson, J., et al. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 16, 2194-2216. [Link]

-

Various Authors. (N/A). Biological activity of aziridine derivatives. ResearchGate. [Link]

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [https://www.organicdivision.org/wp-content/uploads/2016/11/ literat ureseminars/2004_Fall_Butler.pdf]([Link] literat ureseminars/2004_Fall_Butler.pdf)

-

Çetin, C., et al. (2020). N-Substituted aziridine-2-phosphonic acids and their antibacterial activities. Records of Natural Products, 14(5), 332-340. [Link]

-

Ghorbani-Vaghei, R., & Karimi-Nami, R. (2020). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters. [Link]

-

Nagoya Institute of Technology. (2021). New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. Drug Discovery & Development. [Link]

-

Sharma, V., et al. (2025). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. ResearchGate. [Link]

-

López, Ó., et al. (2014). Aziridines from alkenyl-β-D-galactopyranoside derivatives: Stereoselective synthesis and in vitro selective anticancer activity. European Journal of Medicinal Chemistry, 71, 146-157. [Link]

-

Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1753. [Link]

-

Afanasyev, O. I., et al. (2022). Aziridine alkaloids as potential therapeutic agents. Mendeleev Communications, 32(4), 435-446. [Link]

-

Wysocka, M., et al. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 29(7), 1430. [Link]

-

Calderón-Montaño, J. M., et al. (2014). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 19(9), 14509-14524. [Link]

-

Wysocka, M., et al. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. MDPI. [Link]

-

Various Authors. (N/A). Examples of aziridine derivatives with promising anticancer activity. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Aziridine. Wikipedia. [Link]

-

Wikipedia contributors. (2024). LSZ. Wikipedia. [Link]

-

Olaizola, I., Ochoa de Retana, A. M., & de los Santos, J. M. (2025). Recent Developments in Catalytic Asymmetric Aziridination. Topics in Current Chemistry, 383(1), 4. [Link]

-

Liu, Q. H., et al. (2024). Aziridines as Chiral Ligands and Their Ring Opening Reactions. ResearchGate. [Link]

-

Various Authors. (N/A). Examples of aziridine derivatives exhibiting biological activity. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2022). Aziridine‐Functionalized 1,3,5‐Triazine Derivatives as Promising Anticancer Agents: Synthesis, DFT Study, DNA Binding Investigations and In Vitro Cytotoxic Activity. Chemistry & Biodiversity, 19(8), e202200371. [Link]

-

Odagi, T., & Nagao, K. (2018). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. Angewandte Chemie International Edition, 57(40), 13147-13151. [Link]

-

Blakey, S. B., et al. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research. [Link]

-

Various Authors. (N/A). Aziridine-containing chiral ligands and application of chiral... ResearchGate. [Link]

Sources

- 1. Aziridines - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]